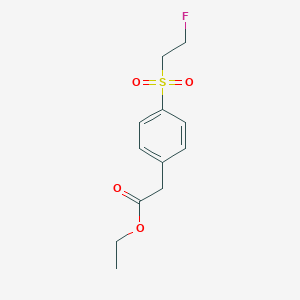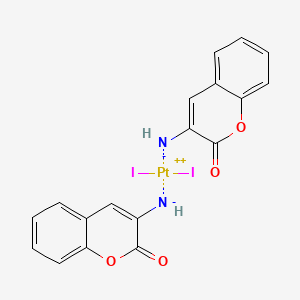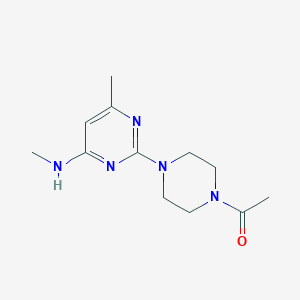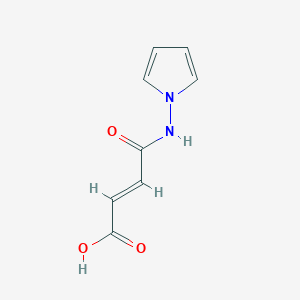
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is a heterocyclic compound that contains a pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
科学的研究の応用
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrrole: A basic five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrole with diverse biological activities.
Pyrazole: Another five-membered heterocycle with two nitrogen atoms.
Uniqueness
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is unique due to its specific structure, which combines a pyrrole ring with an α,β-unsaturated carbonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(3-4-8(12)13)9-10-5-1-2-6-10/h1-6H,(H,9,11)(H,12,13)/b4-3+ |
InChIキー |
XQNAXWCMMNTDEI-ONEGZZNKSA-N |
異性体SMILES |
C1=CN(C=C1)NC(=O)/C=C/C(=O)O |
正規SMILES |
C1=CN(C=C1)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)

![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
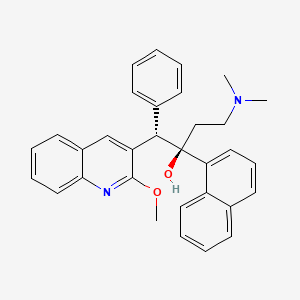
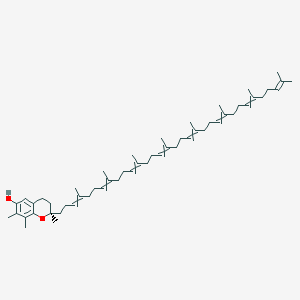
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
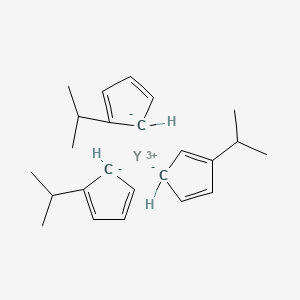
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
